5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorobenzyl group attached to the thiadiazole ring via a sulfur atom. It has garnered interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
It’s known that thiadiazole compounds, which this compound is a derivative of, have a broad spectrum of biological activities and can act as antimicrobial, antituberculosis, anti-inflammatory, and anticancer agents .
Mode of Action
It has been shown to exhibit significant antiproliferative activity against cancer cells
Biochemical Pathways
Given its antiproliferative activity, it likely affects pathways related to cell growth and division .
Result of Action
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to have good antitumor proliferation activity against several tested cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action include the inhibition of tumor cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or dimethylformamide. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against certain bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronic and optical devices.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
- 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
- 5-[(2,5-Dichlorophenyl)thio]-1,3,4-thiadiazol-2-amine
Uniqueness
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms on the benzyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent.
Properties
IUPAC Name |
5-[(2,5-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S2/c10-6-1-2-7(11)5(3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEYKSSQBUZEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSC2=NN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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